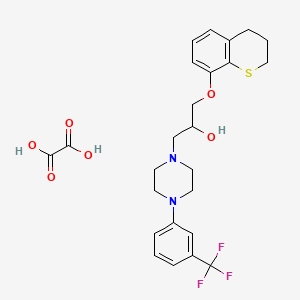
Dimethyl(2-hydroxyethyl)(3-(trimethylsilyl)propyl)ammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(2-hydroxyethyl)(3-(trimethylsilyl)propyl)ammonium iodide is a quaternary ammonium compound with a unique structure that combines a hydroxyethyl group and a trimethylsilyl group. This compound is known for its surfactant properties and is used in various applications due to its ability to interact with both hydrophilic and hydrophobic substances.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2-hydroxyethyl)(3-(trimethylsilyl)propyl)ammonium iodide typically involves the reaction of dimethyl(2-hydroxyethyl)amine with 3-(trimethylsilyl)propyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction mixture is usually heated to facilitate the formation of the quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(2-hydroxyethyl)(3-(trimethylsilyl)propyl)ammonium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using halide salts like sodium chloride (NaCl) or sodium bromide (NaBr).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Secondary amines.
Substitution: Corresponding halide-substituted quaternary ammonium compounds.
Aplicaciones Científicas De Investigación
Dimethyl(2-hydroxyethyl)(3-(trimethylsilyl)propyl)ammonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with both hydrophilic and hydrophobic drugs.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, for its surfactant properties.
Mecanismo De Acción
The mechanism of action of Dimethyl(2-hydroxyethyl)(3-(trimethylsilyl)propyl)ammonium iodide involves its interaction with cell membranes and proteins. The quaternary ammonium group can disrupt the lipid bilayer of cell membranes, leading to increased permeability. Additionally, the compound can interact with proteins, altering their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl(3-(trimethylsilyl)propyl)ammonium chloride
- Dimethyl(2-hydroxyethyl)ammonium bromide
- Trimethylsilylpropylammonium iodide
Uniqueness
Dimethyl(2-hydroxyethyl)(3-(trimethylsilyl)propyl)ammonium iodide is unique due to the presence of both a hydroxyethyl group and a trimethylsilyl group. This combination allows it to interact with a wide range of substances, making it versatile in various applications. Its ability to act as both a surfactant and a membrane-disrupting agent sets it apart from other similar compounds.
Propiedades
Número CAS |
84584-63-4 |
|---|---|
Fórmula molecular |
C10H26INOSi |
Peso molecular |
331.31 g/mol |
Nombre IUPAC |
2-hydroxyethyl-dimethyl-(3-trimethylsilylpropyl)azanium;iodide |
InChI |
InChI=1S/C10H26NOSi.HI/c1-11(2,8-9-12)7-6-10-13(3,4)5;/h12H,6-10H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
ZPFFBYCHRJMIET-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(CCC[Si](C)(C)C)CCO.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


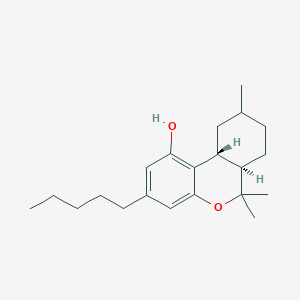
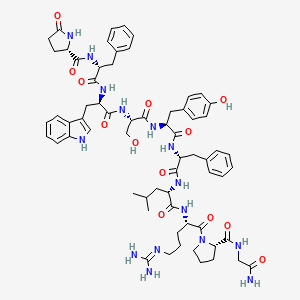
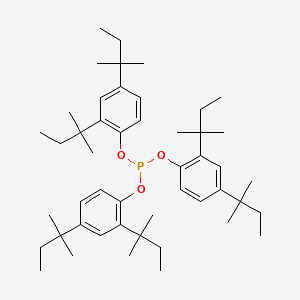
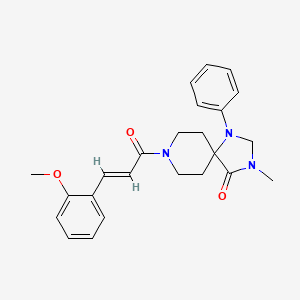
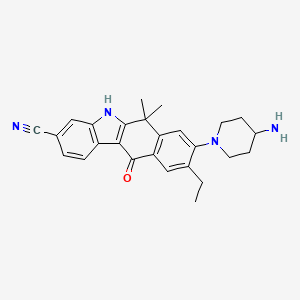
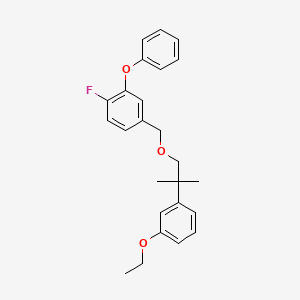
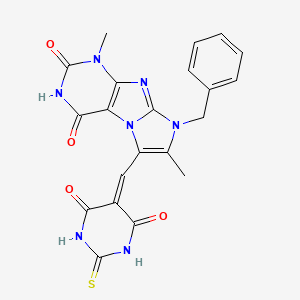
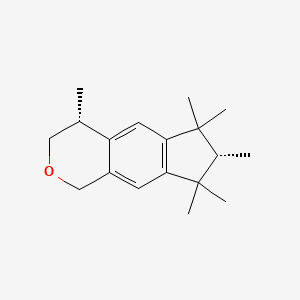
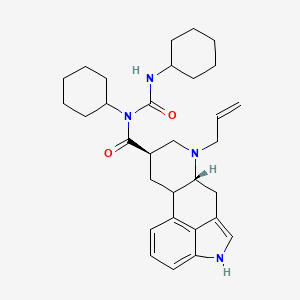
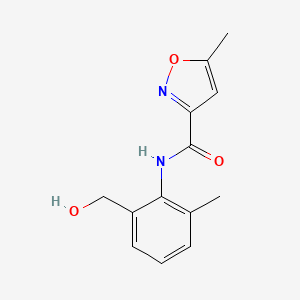

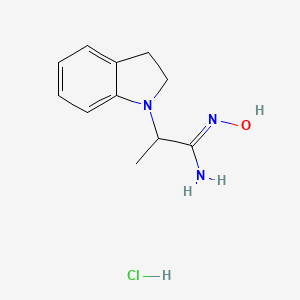
![potassium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate](/img/structure/B12769794.png)
